
2(3H)-Thiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Thiophenone is an organic compound with the molecular formula C4H4OS It is a sulfur-containing heterocycle, characterized by a five-membered ring structure with one sulfur atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2(3H)-Thiophenone can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptopropionic acid with phosphorus pentachloride (PCl5) under reflux conditions. Another method includes the reaction of thiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2(3H)-Thiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiophenol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Halogenated and nitrated thiophenes.
Wissenschaftliche Forschungsanwendungen
2(3H)-Thiophenone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: It is used in the study of enzyme inhibition and as a probe for sulfur metabolism.
Industry: It is utilized in the production of dyes, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Thiophenone involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic processes. The sulfur atom in its structure plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Thiophene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
2-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
Thiophenol: Has a hydroxyl group attached to the sulfur atom, resulting in distinct chemical properties.
Uniqueness of 2(3H)-Thiophenone: this compound is unique due to its ketone functional group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
20893-64-5 |
|---|---|
Molekularformel |
C4H4OS |
Molekulargewicht |
100.14 g/mol |
IUPAC-Name |
3H-thiophen-2-one |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2 |
InChI-Schlüssel |
NKAMYGXYCWMPTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


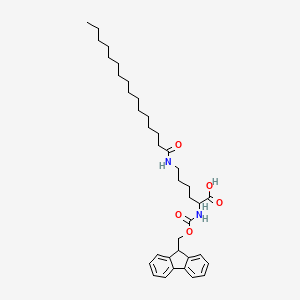
![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)

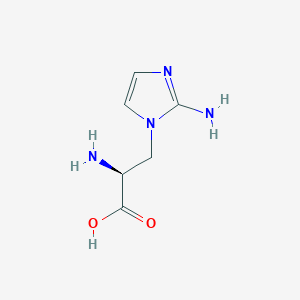

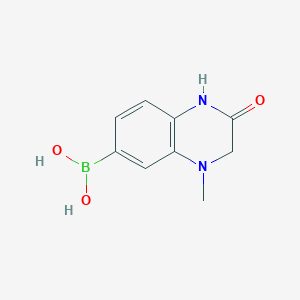
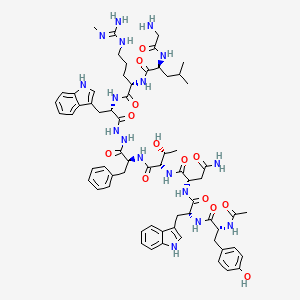
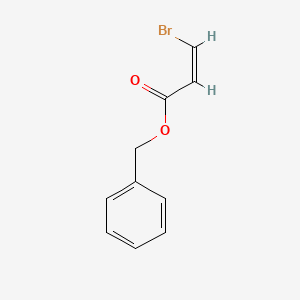
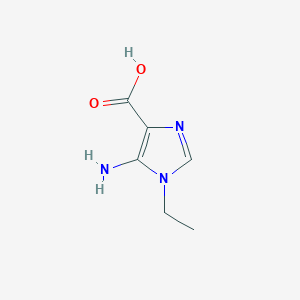
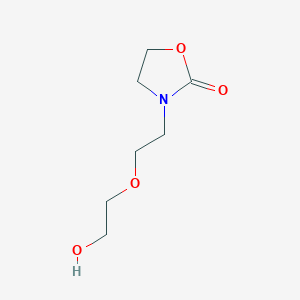
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)



